molecular formula C15H19N3O2 B2785618 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034439-85-3

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

Cat. No. B2785618
CAS RN: 2034439-85-3
M. Wt: 273.336
InChI Key: OKQGNYIFPWAJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in the activation of B cells and other immune cells. By inhibiting BTK, 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can block the activation of these cells and prevent the production of inflammatory cytokines. This mechanism of action makes 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea a promising candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been shown to have a range of biochemical and physiological effects in preclinical studies. In vitro studies have shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit the activation of B cells and other immune cells, as well as reduce the production of inflammatory cytokines. In vivo studies have also shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is its selectivity for the BTK enzyme, which reduces the risk of off-target effects. 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea as a potential treatment for cancer and autoimmune diseases. One direction is to further optimize the pharmacokinetic properties of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea to improve its efficacy and reduce the frequency of dosing. Another direction is to investigate the potential combination of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea in clinical trials.
Conclusion
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for the BTK enzyme and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of tert-butyl isocyanate, 2-(furan-2-yl)pyridine-4-carbaldehyde, and 2-aminomethylpyridine in the presence of a catalyst. The resulting product is then purified using chromatography to obtain 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea as a white solid.

Scientific Research Applications

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea inhibits the proliferation of cancer cells and immune cells, suggesting that it may be a potential treatment for various types of cancer and autoimmune diseases. In vivo studies have also shown that 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

1-tert-butyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQGNYIFPWAJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

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